Ethyl 4-bromo-3-chloro-2-fluorobenzoate
Description
Ethyl 4-bromo-3-chloro-2-fluorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br), chlorine (Cl), and fluorine (F) at the 4-, 3-, and 2-positions, respectively, and an ethyl ester group at the 1-position. This compound belongs to a class of halogenated benzoates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The strategic placement of halogens enhances reactivity in cross-coupling reactions and influences intermolecular interactions, making such compounds valuable intermediates in synthetic chemistry .
Properties
IUPAC Name |
ethyl 4-bromo-3-chloro-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKBKWFOVQYJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-chloro-2-fluorobenzoate typically involves the esterification of 4-bromo-3-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with new functional groups replacing bromine or chlorine.
Reduction: Ethyl 4-bromo-3-chloro-2-fluorobenzyl alcohol.
Hydrolysis: 4-bromo-3-chloro-2-fluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-bromo-3-chloro-2-fluorobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-chloro-2-fluorobenzoate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes that catalyze ester hydrolysis, such as esterases and lipases.
Receptor Binding: It may interact with specific receptors or proteins, altering their function and leading to downstream biological effects.
Pathway Modulation: The presence of halogen atoms on the benzene ring can influence the compound’s reactivity and interaction with cellular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-bromo-3-chloro-2-fluorobenzoate
The methyl ester analog differs only in the ester group (methyl vs. ethyl). Key distinctions include:
- Collision Cross Section (CCS): Predicted CCS values for the methyl derivative (adducts [M+H]⁺, [M+Na]⁺, etc.) range from 143.6–148.9 Ų (Table 1) . The ethyl analog is expected to exhibit slightly higher CCS values due to the larger ethyl group, though experimental data are unavailable.
- Synthesis and Availability: Mthis compound is listed as discontinued by suppliers (e.g., CymitQuimica), suggesting challenges in production or stability . Ethyl analogs may face similar issues, but commercial status remains unconfirmed.
Halogenated Benzoic Acids
Compounds like 4-Bromo-5-chloro-2-fluorobenzoic acid (similarity score: 0.96) and 5-Bromo-4-chloro-2-fluorobenzoic acid (similarity score: 0.91) share halogen substitution patterns but lack the ester functional group . Key differences:
- Reactivity: The carboxylic acid group in these analogs enables direct participation in condensation or salt-forming reactions, unlike the ester, which requires hydrolysis for similar transformations.
- Solubility: Esters generally exhibit lower water solubility compared to their carboxylic acid counterparts, impacting their utility in aqueous systems.
Substituent Position Isomers
Variations in halogen positions, such as 5-Bromo-3-chloro-2-fluorobenzoic acid (similarity score: 0.89), alter electronic and steric profiles:
- Steric Effects: A bromine at the 5-position (meta to the ester) reduces steric hindrance near the reactive 1-position compared to the 4-bromo substitution in the target compound.
Data Table: Predicted Physical Properties of Mthis compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 266.92183 | 144.4 |
| [M+Na]⁺ | 288.90377 | 148.7 |
| [M+NH₄]⁺ | 283.94837 | 148.9 |
| [M-H]⁻ | 264.90727 | 143.6 |
Note: Ethyl analog data are predicted based on methyl ester trends but require experimental validation.
Research Findings and Implications
- Functional Group Impact: The ethyl ester group in this compound likely improves lipid solubility compared to carboxylic acid analogs, making it more suitable for hydrophobic matrices or drug delivery systems.
- Halogen Synergy: The combined electron-withdrawing effects of Br, Cl, and F enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions .
Biological Activity
Ethyl 4-bromo-3-chloro-2-fluorobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique halogenated structure. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: CHBrClF O2. The compound features a benzoate structure with bromine, chlorine, and fluorine substituents, which significantly influence its chemical reactivity and biological properties. The presence of these halogens enhances the compound's ability to interact with various biological targets, including enzymes and receptors.
Biological Activity
The biological activity of this compound is primarily linked to its role as a chemical probe in biochemical assays. Its halogenated structure allows it to interact with various biological targets, affecting enzyme kinetics and cellular functions.
Enzyme Interaction
Research indicates that this compound can act as both a substrate and an inhibitor in enzyme-catalyzed reactions. The compound's halogen substituents significantly affect its binding affinity and reactivity towards biological targets. For instance:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes by binding at their active sites, thus preventing substrate interaction and catalytic activity.
- Influence on Cellular Signaling : The compound may also influence cellular signaling pathways, leading to altered cellular functions.
Case Studies and Research Findings
- Chemical Probes in Biochemical Assays : this compound has been utilized in various studies as a chemical probe to investigate molecular interactions in biochemical pathways. Its unique structure allows for enhanced binding to biological macromolecules, which is critical for understanding enzyme mechanisms.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in drug development.
- Synthesis Methods : The synthesis of this compound typically involves a multi-step process that includes halogenation reactions. This method is optimized for high yield and purity, often employing continuous flow reactors for efficiency.
Comparative Analysis
To understand the biological activity of this compound better, it can be compared with similar compounds based on structural and functional characteristics:
| Compound Name | Halogen Substituents | Biological Activity |
|---|---|---|
| This compound | Br, Cl, F | Enzyme inhibition, antimicrobial |
| Ethyl 5-bromo-3-chloro-2-fluorobenzoate | Br, Cl, F | Antimicrobial properties |
| Other Halogenated Benzoates | Various | Varying effects on enzyme activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
